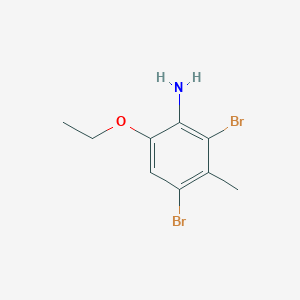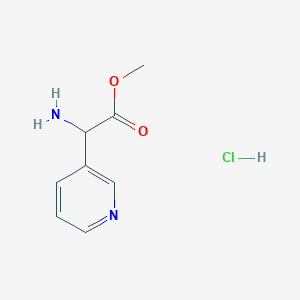
Ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The ester group can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction could produce imidazole alcohols. Substitution reactions can lead to a variety of ester or amide derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex imidazole derivatives.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of functional materials and catalysts.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The exact mechanism depends on the specific application and the target molecule.
Comparación Con Compuestos Similares
Ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate can be compared with other imidazole derivatives, such as:
Metronidazole: Known for its antimicrobial properties.
Omeprazole: Used as a proton pump inhibitor for treating gastric ulcers.
Thiabendazole: An antihelmintic agent used to treat parasitic infections.
These compounds share the imidazole core structure but differ in their functional groups and specific applications
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
ethyl 2-(3-methylimidazol-4-yl)acetate |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)4-7-5-9-6-10(7)2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
SAVBFRHJZWCEPT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CN=CN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13002639.png)

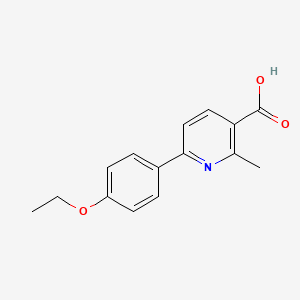
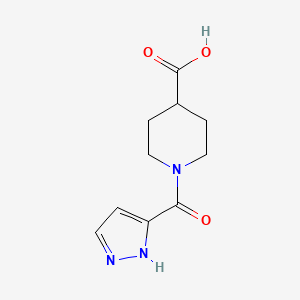
![5-Oxa-8-azaspiro[3.5]nonan-2-ol](/img/structure/B13002663.png)
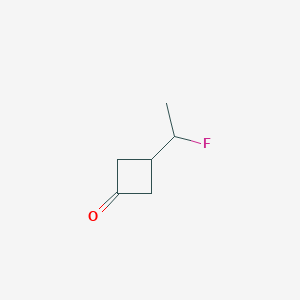
![N-(1,3-Bis(((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy)propan-2-yl)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-2-((10,17,22-trioxo-26-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6-dioxa-13,14-dithia-9,18,21-triazahexacosyl)oxy)benzamide](/img/structure/B13002675.png)
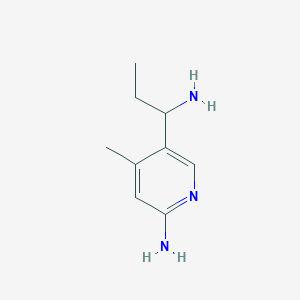
![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002683.png)
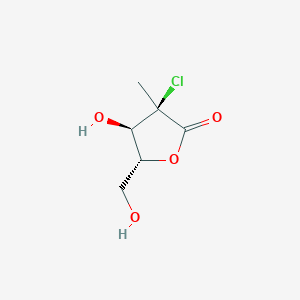
![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002692.png)
